

Application Notes and Protocols for Lentiviral Vector-Mediated FGF2 Overexpression

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Compound of Interest

Compound Name: fVF-2

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Introduction

Fibroblast Growth Factor 2 (FGF2), also known as basic fibroblast growth factor (bFGF), is a potent signaling protein crucial for a multitude of cellular processes including proliferation, differentiation, migration, and survival. Its involvement in angiogenesis, wound healing, and embryonic development makes it a significant target for research and therapeutic development. [1][2] Dysregulation of the FGF2 signaling pathway has been implicated in various diseases, including cancer.[1] This document provides detailed application notes and protocols for the utilization of lentiviral vectors to achieve stable overexpression of FGF2 in target cells, a powerful tool for investigating its biological functions and therapeutic potential.

Lentiviral vectors are a highly efficient gene delivery system capable of transducing a wide range of dividing and non-dividing cells, leading to long-term, stable transgene expression.[3] This makes them an ideal choice for studies requiring sustained FGF2 overexpression.

Data Presentation

Table 1: Lentiviral Transduction Efficiency in Various Cell Types

Cell Type	Vector System	Multiplicity of Infection (MOI)	Transduction Efficiency (%)	Reference
Human Mesenchymal Stem Cells (hMSCs)	Lentivirus	5	~36-37% (with 50 µg/ml Protamine Sulfate)	[4]
Human Mesenchymal Stem Cells (hMSCs)	Lentivirus	20	>80% (with Protamine Sulfate)	[4]
Suture Mesenchymal Stem Cells (SuSCs)	Lentivirus	80	High (not quantified)	[5][6]
Human Embryonic Kidney 293T (HEK293T)	Lentivirus	Variable	Up to ~97%	
Corneal Endothelial Cells (HCECs)	Lentivirus	Not Specified	High (not quantified)	[1]

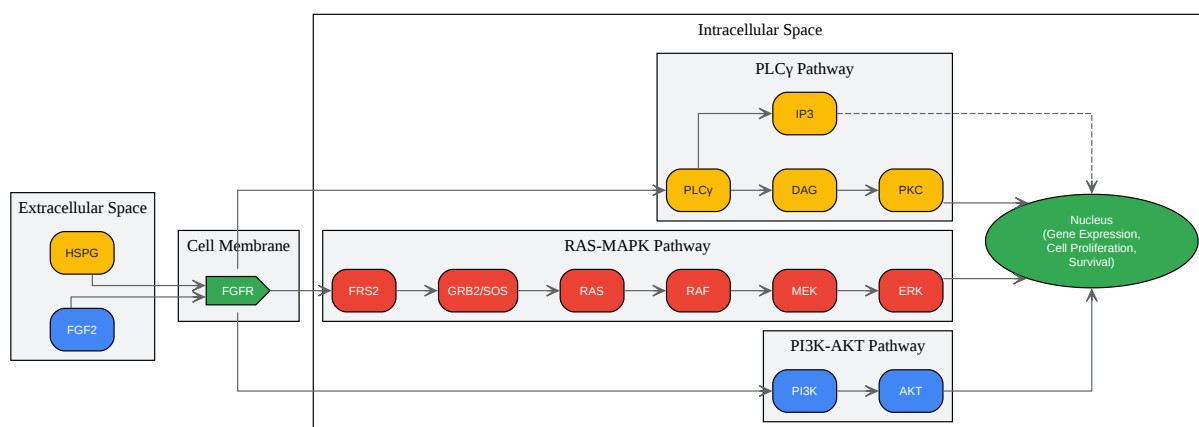
Table 2: Effects of FGF2/FGFR2 Overexpression on Cellular Processes

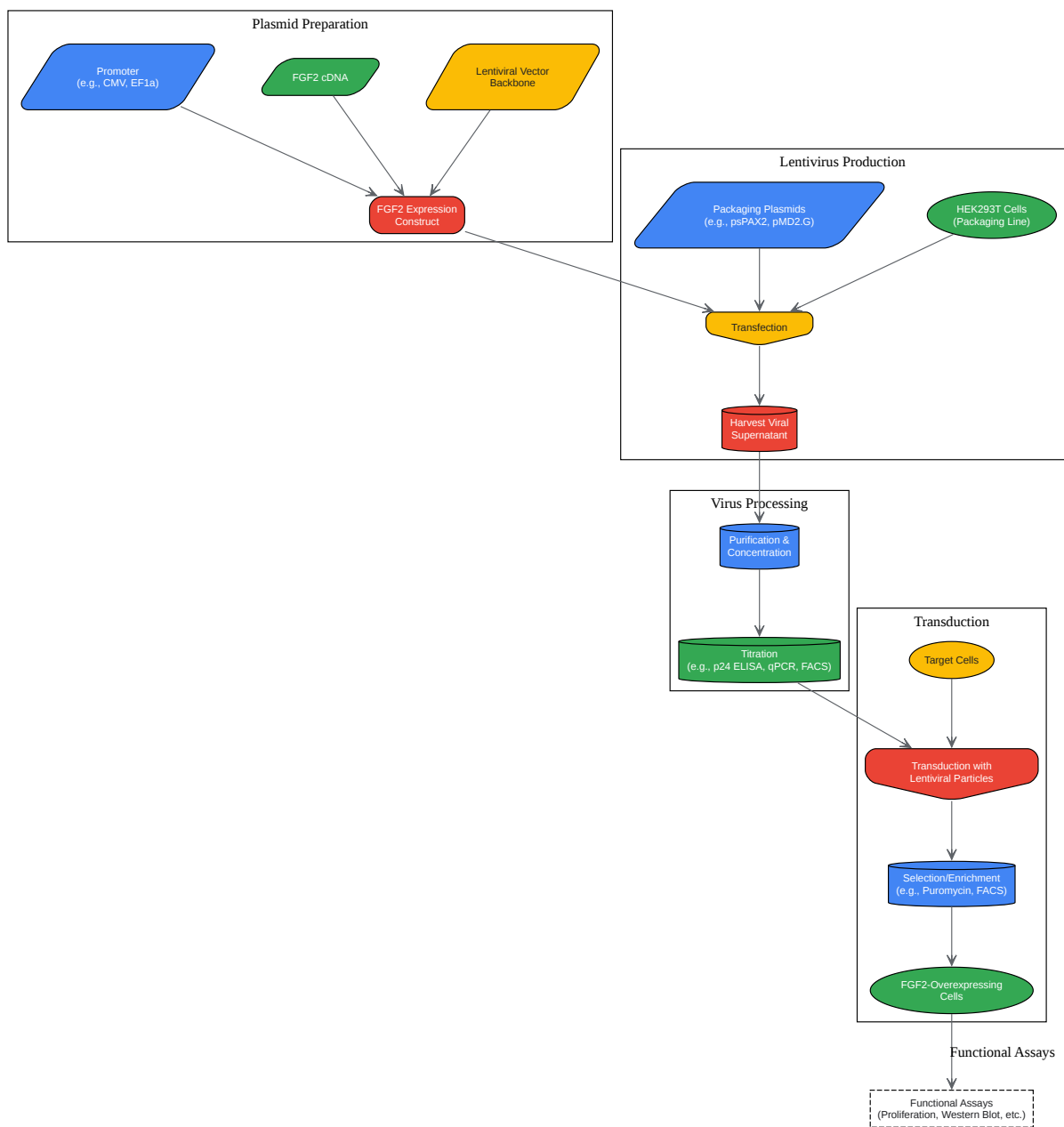
Cell Type	Overexpressed Gene	Effect	Assay	Reference
Suture Mesenchymal Stem Cells (SuSCs)	FGFR2	Decreased proliferation, increased apoptosis, accelerated osteogenic differentiation	CCK-8 assay, Flow cytometry, ALP activity assay	[5][6]
Human Dermal Fibroblasts	FGF2	Attenuated TGF β -mediated myofibroblast activation	qRT-PCR, Western Blot, Immunofluorescence	[3]
Astrocytes	FGF2 (Low and High Molecular Weight)	Neuroprotective, LMW FGF2 promoted proliferation	WST/MTT assay, Western Blot	[7]
Human Mesenchyme-Derived Progenitor Cells (HMDPCs)	FGF2	Increased FGFR1 and β -Catenin protein, increased activated- β -Catenin	Western Blot	[8]
Endothelial Cells	FGF2	Increased VEGF expression, proliferation, and angiogenesis	Cell Proliferation Assay, In vivo corneal angiogenesis assay	[9]

Signaling Pathway

The biological effects of FGF2 are mediated through its interaction with Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. This interaction is facilitated by heparan sulfate proteoglycans (HSPGs) and triggers the dimerization and

autophosphorylation of the receptors.^[2] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which ultimately regulate gene expression and control cellular responses.^{[10][11]}





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